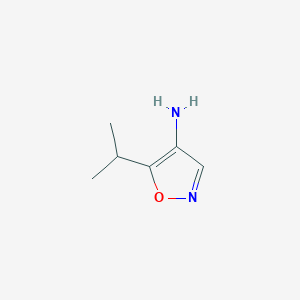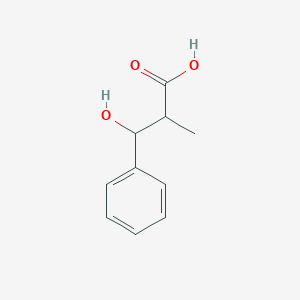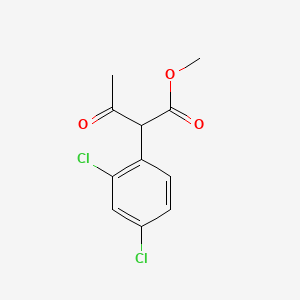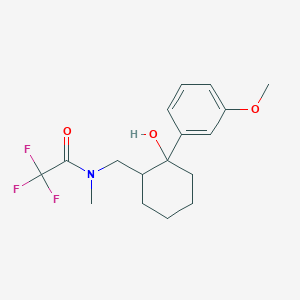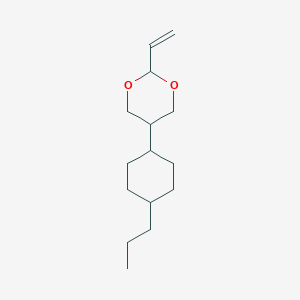
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a dioxane ring substituted with an ethenyl group and a trans-4-propylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and catalyst concentration are carefully monitored and controlled.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dioxane, 2-ethenyl-5-(trans-4-ethylcyclohexyl)-, trans-
- 1,3-Dioxane, 2-ethenyl-5-(trans-4-butylcyclohexyl)-, trans-
Uniqueness
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or interactions are required.
Propriétés
Formule moléculaire |
C15H26O2 |
|---|---|
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
2-ethenyl-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C15H26O2/c1-3-5-12-6-8-13(9-7-12)14-10-16-15(4-2)17-11-14/h4,12-15H,2-3,5-11H2,1H3 |
Clé InChI |
SXNQMJINBAVUAI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2COC(OC2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)

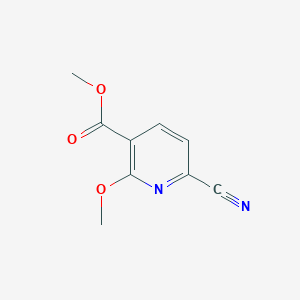
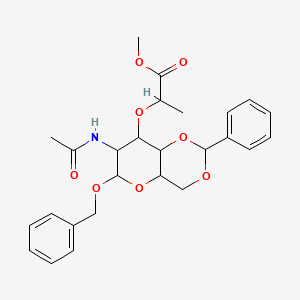

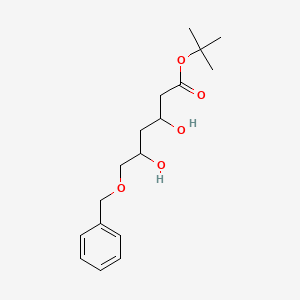
![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)

